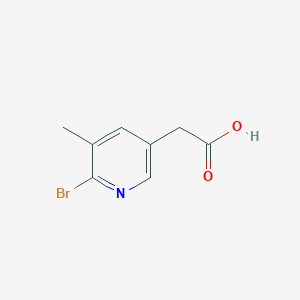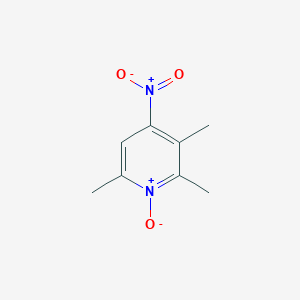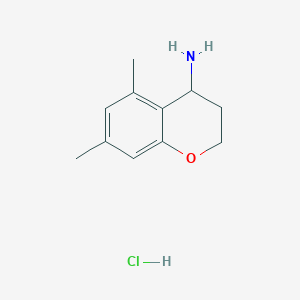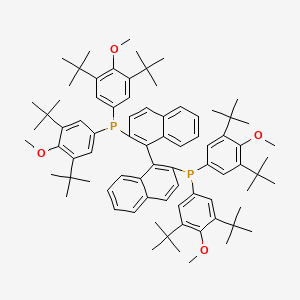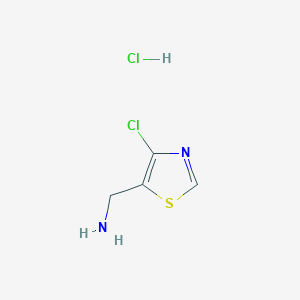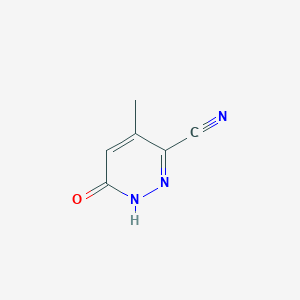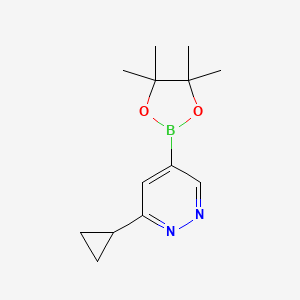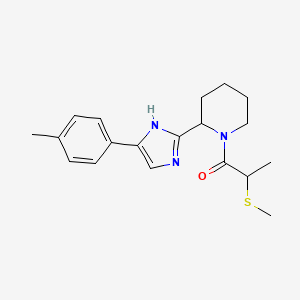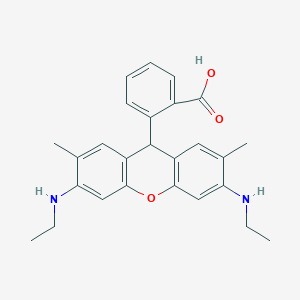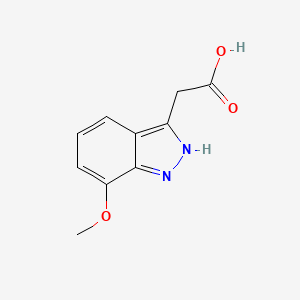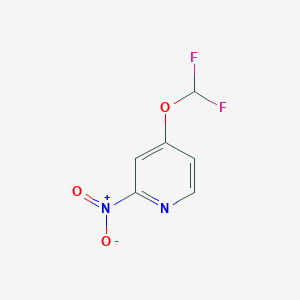
4-Difluoromethoxy-2-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Difluoromethoxy-2-nitropyridine is a chemical compound belonging to the class of nitropyridines It is characterized by the presence of a difluoromethoxy group (-OCHF2) and a nitro group (-NO2) attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
For example, 4-hydroxy-3-nitropyridine can be treated with phosphorus oxychloride (POCl3) and potassium fluoride (KF) to yield 4-difluoromethoxy-2-nitropyridine .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often employ optimized reaction conditions to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Difluoromethoxy-2-nitropyridine can undergo various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Reduction: The major product formed from the reduction of this compound is 4-difluoromethoxy-2-aminopyridine.
Substitution: Various substituted pyridines can be formed depending on the nucleophile used in the substitution reaction.
Scientific Research Applications
4-Difluoromethoxy-2-nitropyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anti-cancer properties.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and liquid crystals.
Chemical Biology: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving nitro and difluoromethoxy groups.
Mechanism of Action
The mechanism of action of 4-Difluoromethoxy-2-nitropyridine depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets, such as enzymes or receptors, through its nitro and difluoromethoxy groups. These interactions can modulate the activity of the target proteins, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-nitropyridine: Similar to 4-Difluoromethoxy-2-nitropyridine but with a single fluorine atom instead of a difluoromethoxy group.
4-Difluoromethoxy-3-hydroxybenzaldehyde: Contains a difluoromethoxy group and a hydroxy group on a benzaldehyde ring.
Uniqueness
This compound is unique due to the presence of both a difluoromethoxy group and a nitro group on the pyridine ring. This combination of functional groups imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C6H4F2N2O3 |
|---|---|
Molecular Weight |
190.10 g/mol |
IUPAC Name |
4-(difluoromethoxy)-2-nitropyridine |
InChI |
InChI=1S/C6H4F2N2O3/c7-6(8)13-4-1-2-9-5(3-4)10(11)12/h1-3,6H |
InChI Key |
OMPZVTSNMRYDHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1OC(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


